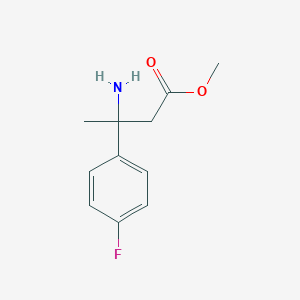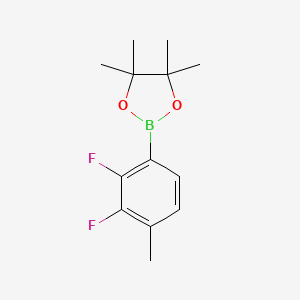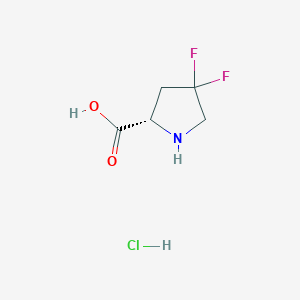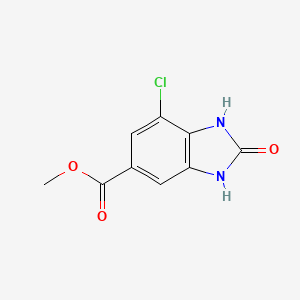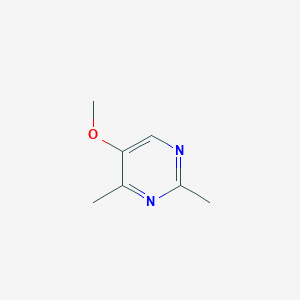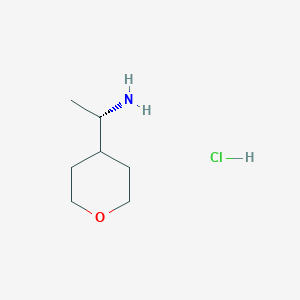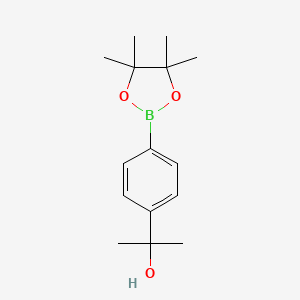
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
Vue d'ensemble
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol (TMDPB) is an organic compound belonging to the family of boron-containing compounds. It is a colorless liquid at room temperature and has a boiling point of 122-124°C. TMDPB has been widely studied due to its potential applications in various fields, including scientific research, drug synthesis, and industrial processes.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various methods, including three-step substitution reactions. These processes involve FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry for structural confirmation (Huang et al., 2021).
Crystallographic and Conformational Analyses : Single crystals of related compounds have been measured by X-ray diffraction. Conformational analysis using Density Functional Theory (DFT) indicates a consistency between molecular structures optimized by DFT and crystal structures determined by single crystal X-ray diffraction (Huang et al., 2021).
Physicochemical Properties : Further investigations into molecular electrostatic potential and frontier molecular orbitals reveal some of the physicochemical properties of these compounds (Huang et al., 2021).
Applications in Fluorescence Probes and Sensors
Detection of Hydrogen Peroxide : Some derivatives of this compound have been used as fluorescence probes for detecting hydrogen peroxide vapor. This application is crucial in explosive detection and other safety-related fields (Fu et al., 2016).
Enhanced Sensing Performance : The introduction of functional groups can significantly enhance the sensing performance of borate to hydrogen peroxide vapor, a method that has been shown to be effective in various studies (Fu et al., 2016).
Advancements in Polymer Chemistry
Conjugated Polymers : The compound has been used in the synthesis of conjugated polymers, which exhibit brilliant red colors and are highly luminescent. These polymers have potential applications in various fields like optoelectronics and display technologies (Zhu et al., 2007).
Polymerization Processes : Suzuki-Miyaura chain growth polymerization has been employed using derivatives of this compound. The process includes initiating polymerization with specific complexes and optionally terminating with certain dye-labels for adjusting molecular weights and fluorescence emission properties (Fischer et al., 2013).
Medical Research and Drug Delivery
- Fluorescent Vesicles for Drug Delivery : In the medical field, the compound has been incorporated into pH/H2O2-responsive polyhedral oligomeric silsesquioxane (POSS) molecule functionalized fluorescent vesicles. These vesicles are used for encapsulating and delivering drugs like doxorubicin, showcasing improved drug delivery and reduced toxicity (Ren et al., 2022).
Energy and Battery Technology
- Electrolyte Additives in Batteries : The compound has found applications in battery technology as well, specifically as an electrolyte additive in fluoride shuttle batteries. This application illustrates the versatility of the compound in various scientific fields (Kucuk & Abe, 2020).
Propriétés
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-13(2,17)11-7-9-12(10-8-11)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVBTHYPMAWWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol | |
CAS RN |
917397-93-4 | |
| Record name | 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



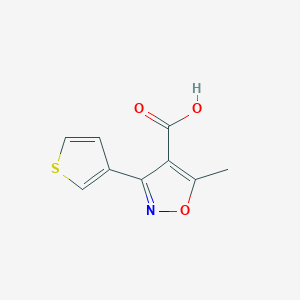
![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)
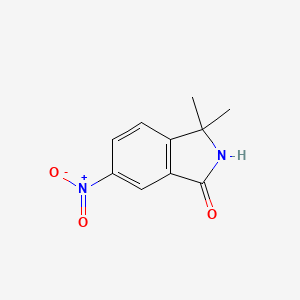
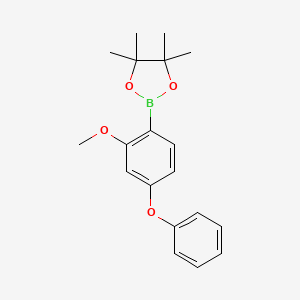
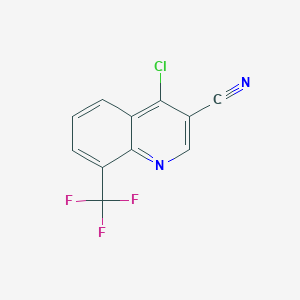

![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)
